molecular formula C16H16F3N3O2 B2635544 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034581-73-0

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2635544
CAS No.: 2034581-73-0
M. Wt: 339.318
InChI Key: JFQOIKJFWPOLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a trifluoromethoxy group and an imidazole ring attached via a cyclopropyl-ethyl linker. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Cyclopropyl-Ethyl Linker Attachment: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Benzamide Core Formation: The benzamide core is formed through the reaction of aniline derivatives with acyl chlorides or anhydrides.

    Trifluoromethoxy Substitution: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide core and the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The trifluoromethoxy group can enhance binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methoxybenzamide
  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-chlorobenzamide
  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-fluorobenzamide

Uniqueness

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmacologically active molecule.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)24-13-4-2-1-3-12(13)15(23)21-8-10-22-9-7-20-14(22)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQOIKJFWPOLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.